molecular formula C20H31N3O2 B5331228 N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide

Cat. No. B5331228
M. Wt: 345.5 g/mol
InChI Key: PRYLNGCIOAKLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide, also known as DIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIP is a piperidine derivative that has been synthesized through a unique process, and its mechanism of action and physiological effects are still being studied.

Mechanism of Action

The mechanism of action of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide is still being studied, but it is known to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, differentiation, and apoptosis. N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has been found to bind to the sigma-1 receptor and modulate its activity, leading to various physiological effects.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has been found to have various biochemical and physiological effects. It has been found to increase the release of dopamine and acetylcholine in the brain, leading to improved cognitive function. N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders. Furthermore, N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has been found to have analgesic effects, which may be beneficial in the treatment of pain.

Advantages and Limitations for Lab Experiments

N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. Furthermore, N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, there are also limitations to using N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide in lab experiments. Its mechanism of action is still being studied, and its effects may vary depending on the specific conditions of the experiment.

Future Directions

There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide. One area of research is the development of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide analogs with improved potency and selectivity. Another area of research is the study of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide's effects on various neurological disorders, such as Huntington's disease and multiple sclerosis. Furthermore, research on the potential use of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide in the treatment of pain and inflammation is also an area of interest. Finally, more research is needed to fully understand the mechanism of action of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide and its effects on various cellular processes.
In conclusion, N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide is a novel compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to produce high yields of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide with high purity, and its mechanism of action and physiological effects are still being studied. N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for research on N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide, and more research is needed to fully understand its potential applications in medical research.

Synthesis Methods

N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzaldehyde and diethyl malonate to form the intermediate product, 4-isopropylphenyl-2,4-pentadienoic acid. This intermediate product is then reacted with ammonium acetate and acetic anhydride to form the final product, N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide. This synthesis method has been optimized to produce high yields of N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide with high purity.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has shown promising results in various scientific research applications. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit tumor growth in animal models. Furthermore, N~1~,N~1~-diethyl-N~4~-(4-isopropylphenyl)-1,4-piperidinedicarboxamide has been studied for its potential use in pain management, as it has been found to have analgesic effects in animal models.

properties

IUPAC Name

1-N,1-N-diethyl-4-N-(4-propan-2-ylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-5-22(6-2)20(25)23-13-11-17(12-14-23)19(24)21-18-9-7-16(8-10-18)15(3)4/h7-10,15,17H,5-6,11-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYLNGCIOAKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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